molecular formula C10H15BN2O3 B14136773 Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- CAS No. 397843-81-1

Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-

Cat. No.: B14136773
CAS No.: 397843-81-1
M. Wt: 222.05 g/mol
InChI Key: FPBLPNNLIDUSDD-UHFFFAOYSA-N
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Description

3-(3-Isopropylureido)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical and biological applications. This particular compound features a phenyl ring substituted with a boronic acid group and a 3-isopropylureido group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropylureido)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a phenylboronic acid derivative.

    Ureido Group Introduction: The isopropylureido group is introduced through a reaction with isopropyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions to prevent decomposition of the boronic acid group.

Industrial Production Methods

Industrial production of 3-(3-Isopropylureido)phenylboronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropylureido)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogens or nitrating agents for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Halogenated or nitrated phenylboronic acids.

Scientific Research Applications

3-(3-Isopropylureido)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

    Biology: Employed in the development of sensors for detecting diols and other biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Isopropylureido)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial for its role in sensing and separation applications. The compound can bind to diol-containing molecules, forming a cyclic boronate ester, which can be reversed under specific conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the isopropylureido group, making it less specific in certain applications.

    3-Formylphenylboronic acid: Contains a formyl group instead of an isopropylureido group, leading to different reactivity and applications.

    4-Carboxyphenylboronic acid: Features a carboxyl group, which alters its chemical properties and uses.

Uniqueness

3-(3-Isopropylureido)phenylboronic acid is unique due to the presence of the isopropylureido group, which enhances its specificity and reactivity in certain chemical and biological applications. This makes it a valuable compound in research and industrial processes where selective binding and reactivity are required.

Properties

CAS No.

397843-81-1

Molecular Formula

C10H15BN2O3

Molecular Weight

222.05 g/mol

IUPAC Name

[3-(propan-2-ylcarbamoylamino)phenyl]boronic acid

InChI

InChI=1S/C10H15BN2O3/c1-7(2)12-10(14)13-9-5-3-4-8(6-9)11(15)16/h3-7,15-16H,1-2H3,(H2,12,13,14)

InChI Key

FPBLPNNLIDUSDD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NC(C)C)(O)O

Origin of Product

United States

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